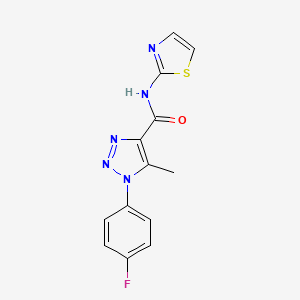

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

描述

This compound belongs to the triazole-carboxamide family, characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety. The fluorine atom enhances metabolic stability and binding affinity, while the thiazole ring may contribute to intermolecular interactions in therapeutic applications .

属性

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEMCRUSKSDUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC) to yield 1,2,3-triazoles.

Coupling of the Rings: The final step involves coupling the thiazole and triazole rings with the 4-fluorophenyl and carboxamide groups under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis and purification techniques.

化学反应分析

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

作用机制

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Key Compounds :

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Structural Difference: Replaces the thiazol-2-yl carboxamide with a 4-chlorophenyl-substituted thiazole and introduces a dihydropyrazole ring. Crystallographic data (triclinic, P¯1 symmetry) show perpendicular orientation of one fluorophenyl group, influencing molecular packing .

1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502) Structural Difference: Ethoxyphenyl (electron-donating group) replaces fluorophenyl, and the thiazole is substituted with a 4-methylphenyl. No crystallographic data reported, but molecular modeling suggests reduced polarity compared to the target compound .

BN-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)

Bioactivity and Therapeutic Potential

Physicochemical and Crystallographic Properties

生物活性

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiazole moiety and a fluorophenyl group. Its molecular formula is , indicating a complex structure conducive to various interactions within biological systems.

The precise mechanism of action for this compound remains under investigation. However, compounds containing triazole and thiazole rings are known to exhibit significant biological activity through various pathways, including enzyme inhibition and interaction with cellular receptors.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit potent anticancer properties. For instance:

- In vitro Studies : A derivative of triazole was tested against several cancer cell lines (MCF-7, HCT-116, HepG2) and showed IC50 values ranging from 1.1 μM to 2.6 μM, indicating significant antiproliferative effects compared to standard drugs like doxorubicin and 5-fluorouracil .

- Mechanism Insights : The anticancer activity is often attributed to the inhibition of thymidylate synthase , an important enzyme in DNA synthesis. Compounds targeting this enzyme can induce apoptosis and halt cell cycle progression .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Microbial Inhibition : Studies indicate that related compounds exhibit good inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Data Summary

| Biological Activity | Cell Line / Microbe | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 1.1 | |

| Anticancer | HCT-116 | 2.6 | |

| Anticancer | HepG2 | 1.4 | |

| Antimicrobial | E. coli | Good inhibition | |

| Antimicrobial | S. aureus | Good inhibition |

Case Studies

Several studies have explored the biological activities of thiazole and triazole derivatives:

- Thymol-Conjugated Compounds : Research involving thymol-conjugated triazoles demonstrated significant antiproliferative effects across multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that specific substitutions on the phenyl ring significantly affect cytotoxicity, with electron-donating groups enhancing activity .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。